molecular formula C69H64O11 B120487 1',6,6'-Tri-O-tritylsucrose CAS No. 35674-14-7

1',6,6'-Tri-O-tritylsucrose

Cat. No. B120487
CAS RN: 35674-14-7
M. Wt: 1069.2 g/mol
InChI Key: FDBQYPHCLHBUKL-JWUFHVRISA-N
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Description

1',6,6'-Tri-O-tritylsucrose is a chemically modified derivative of sucrose, where the hydroxyl groups at the 1', 6, and 6' positions have been protected by trityl groups. This modification is typically used in synthetic organic chemistry to protect the hydroxyl groups during subsequent chemical reactions, allowing for selective modifications of the sucrose molecule.

Synthesis Analysis

The synthesis of 1',6,6'-Tri-O-tritylsucrose derivatives has been explored in several studies. For instance, the reaction of sucrose with trityl chloride in a 1:2 mole ratio led to the formation of di-O-tritylsucroses, including the 1',6,6'-Tri-O-tritylsucrose isomer . Another approach involved the selective tritylation of sucrose tetra-acetate, which yielded 1',6-di-O-tritylsucrose 3,3',4',6'-tetra-acetate as a minor product under certain conditions . These methods highlight the complexity of sucrose tritylation and the importance of reaction conditions in obtaining the desired tritylated sucrose derivatives.

Molecular Structure Analysis

The molecular structure of tritylated sucrose derivatives has been elucidated using various spectroscopic techniques, including NMR. For example, the structures of isomeric di-O-tritylsucroses were established by applying NMR to their hexa acetyl derivatives . These studies are crucial for confirming the successful tritylation of specific hydroxyl groups on the sucrose molecule.

Chemical Reactions Analysis

The tritylated sucrose derivatives undergo various chemical reactions, which are essential for further synthetic transformations. For instance, the treatment of di-O-isopropylidene-sucrose tetra-acetate with aqueous acetic acid afforded sucrose tetra-acetate, which could then be selectively tritylated to give different tritylated products depending on the reaction conditions . Additionally, methylation and reductive detritylation of tritylated sucrose derivatives have been used to synthesize partially methylated sucrose derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tritylated sucrose derivatives are influenced by the protective trityl groups. These groups increase the molecular weight and steric bulk of the sucrose molecule, affecting its solubility and reactivity. The crystalline nature of some tritylated sucrose derivatives, such as 6,6'-Di-O-tosylsucrose, has been observed, which is significant for the isolation and purification of these compounds . The protective groups also play a crucial role in the stability of the sucrose derivatives under various chemical conditions, enabling selective deprotection and further chemical modifications.

Scientific Research Applications

Synthesis and Analytical Techniques

1',6,6'-Tri-O-tritylsucrose serves as an important intermediate in the synthesis of various sucrose derivatives, including sucralose, showcasing its pivotal role in synthetic organic chemistry. A notable method involves its analysis through RP-HPLC, highlighting its significance in the analytical assessment of sucrose derivatives. This technique provides a reliable, accurate, and sensitive means to quantify 1',6,6'-Tri-O-tritylsucrose-penta-acetate (TRISPA), underlining its utility in ensuring the purity and concentration of intermediates in the sucralose production process (Gu Yu-na, 2007).

Regioselective Modification

The regioselective sulfonylation of 1',6,6'-Tri-O-tritylsucrose through dibutylstannylation exemplifies its versatility in chemical synthesis. This approach enables the selective introduction of sulfonyl groups, thereby facilitating the synthesis of sucrose derivatives with defined chemical functionalities. Such methodologies underscore the compound's adaptability in synthetic strategies, broadening the scope of its applications in the creation of complex molecules (A. Sofian, Cheang-Kuan Lee, A. Linden, 2002).

Detritylation and Derivatization

Selective detritylation of 1',6,6'-Tri-O-tritylsucrose penta-acetate (TRISPA) in the preparation of sucrose derivatives, such as 2,3,6,3′,4′-penta-O-acetyl sucrose (6-PAS), reveals its critical role in the selective removal of protecting groups. This process is crucial for achieving high purity and specificity in the synthesis of targeted sucrose esters, demonstrating the compound's utility in nuanced synthetic pathways that require precise control over molecular structure (Wu Fu-zhong, 2009).

Novel Applications and Functionalization

Exploration into novel applications of 1',6,6'-Tri-O-tritylsucrose and its derivatives has led to the development of innovative methodologies, such as fast galloylation of sugar moieties. These techniques enable the rapid and efficient functionalization of sucrose, facilitating the synthesis of gallotannins and other complex organic molecules. Such advancements highlight the ongoing potential of 1',6,6'-Tri-O-tritylsucrose in facilitating novel synthetic routes and contributing to the expansion of organic chemistry (M. T. Barros, C. Maycock, F. Siñeriz, C. Thomassigny, 2000).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H64O11/c70-60-58(46-75-67(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51)78-65(63(73)62(60)72)80-66(48-77-69(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)64(74)61(71)59(79-66)47-76-68(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54/h1-45,58-65,70-74H,46-48H2/t58-,59-,60-,61-,62+,63-,64+,65-,66+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQYPHCLHBUKL-JWUFHVRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H64O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123089
Record name 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside
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Molecular Weight

1069.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',6,6'-Tri-O-tritylsucrose

CAS RN

35674-14-7
Record name 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside
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Record name 1',6,6'-Tri-o-tritylsucrose
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Record name 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside
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Record name 6,1',6'-tri-O-tribenzylsucrose
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Record name 1',6,6'-TRI-O-TRITYLSUCROSE
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